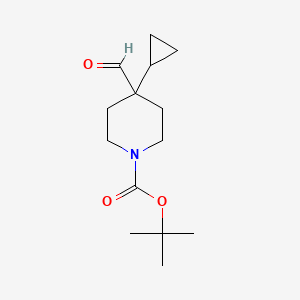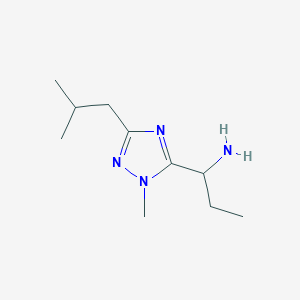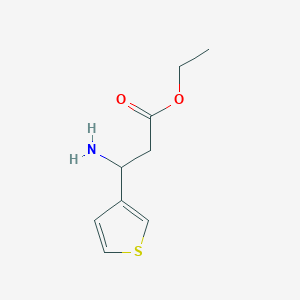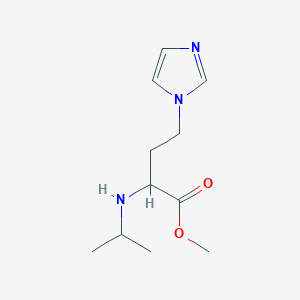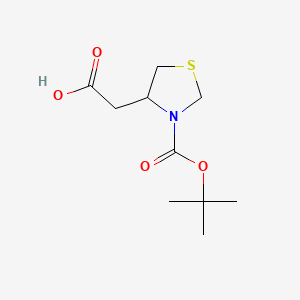
2-(3-(tert-Butoxycarbonyl)thiazolidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid is an organic compound that features a thiazolidine ring, a tert-butoxycarbonyl group, and an acetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid typically involves the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing for selective reactions at other functional groups. The thiazolidine ring can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid include:
2-{3-[(benzyloxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid: This compound features a benzyloxycarbonyl group instead of a tert-butoxycarbonyl group.
2-{3-[(methoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid: This compound has a methoxycarbonyl group in place of the tert-butoxycarbonyl group.
2-{3-[(phenylmethoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid: This compound contains a phenylmethoxycarbonyl group instead of the tert-butoxycarbonyl group.
The uniqueness of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-4-yl}acetic acid lies in its tert-butoxycarbonyl group, which provides stability and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C10H17NO4S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
XEYKRXYTZFFPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



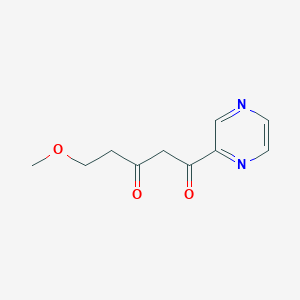
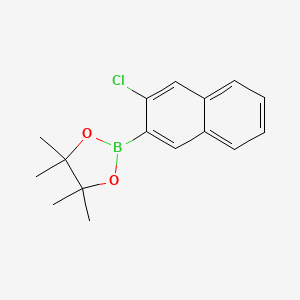



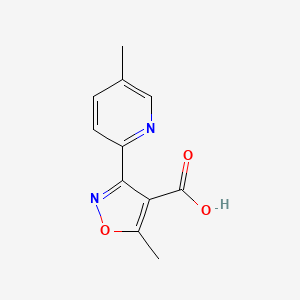


![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
